molecular formula C17H16N2O2 B8605122 2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one

2-(1-hydroxyethyl)-5-methyl-3-phenylquinazolin-4-one

Cat. No. B8605122
M. Wt: 280.32 g/mol
InChI Key: LMZLRULIVVIDCZ-UHFFFAOYSA-N
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Patent
US08207153B2

Procedure details

Compound 180 (0.011 g, 0.034 mmol) was dissolved in methanol (2 mL), and potassium carbonate (0.012 g, 0.085 mmol) was added. The reaction mixture was stirred for 20 min, and then water (20 mL) was added. The mixture was extracted with ethyl acetate (3×10 mL) and the combined organic extracts were washed with saturated brine (10 mL). The organic solution was dried (MgSO4), filtered and concentrated under reduced pressure to give compound 181. ESI-MS m/z=281 (MH+). The reaction described above and compound 181 are shown below.
Name
Compound 180
Quantity
0.011 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.012 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:24])[N:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:6]([CH:12]([O:14]C(=O)C)[CH3:13])=[N:7]2.C(=O)([O-])[O-].[K+].[K+].O>CO>[OH:14][CH:12]([C:6]1[N:5]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:4](=[O:24])[C:3]2[C:8](=[CH:9][CH:10]=[CH:11][C:2]=2[CH3:1])[N:7]=1)[CH3:13] |f:1.2.3|

Inputs

Step One
Name
Compound 180
Quantity
0.011 g
Type
reactant
Smiles
CC1=C2C(N(C(=NC2=CC=C1)C(C)OC(C)=O)C1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.012 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC(C)C1=NC2=CC=CC(=C2C(N1C1=CC=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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